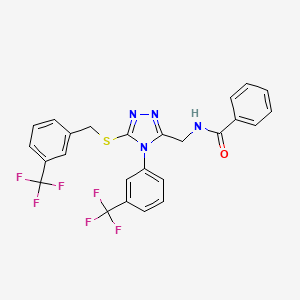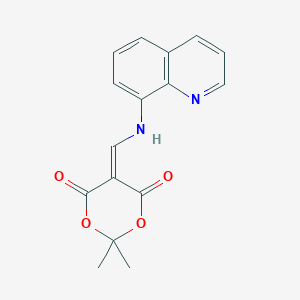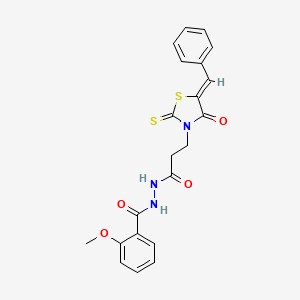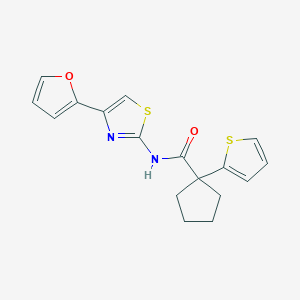
N-((5-((3-(trifluoromethyl)benzyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical reactions, starting from basic aromatic compounds or acetic acids. For instance, derivatives of benzamide are designed and synthesized starting from basic building blocks such as acetic acid, benzoyl chlorides, and various heterocyclic moieties (Ravinaik et al., 2021). These processes might involve condensation reactions, nucleophilic substitutions, or cyclization reactions to introduce the desired functional groups or molecular frameworks.
Molecular Structure Analysis
Molecular structure analysis of compounds within this chemical space often utilizes techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. These analyses reveal the arrangement of atoms, molecular conformations, and the presence of specific functional groups (Chinthal et al., 2020). For example, NMR and IR spectroscopy can confirm the presence of triazole rings, benzyl groups, and amide linkages, critical to understanding the compound's chemical behavior.
Chemical Reactions and Properties
Compounds with similar structural frameworks to the one mentioned participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Their reactivity can be influenced by the presence of electron-withdrawing trifluoromethyl groups and the steric hindrance offered by benzyl and phenyl groups. These reactions are essential for further modifications or functionalization of the molecule (Balewski & Kornicka, 2021).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, can be inferred from closely related compounds. For example, the solubility might be limited in water due to the presence of hydrophobic trifluoromethyl and phenyl groups but improved in organic solvents. The crystalline structure and melting points can be determined through X-ray crystallography and thermal analysis (Harish Chinthal et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are influenced by the compound's functional groups. The presence of the amide linkage, benzyl group, and triazole ring contributes to the molecule's overall reactivity, participating in hydrogen bonding, dipole-dipole interactions, and potential for further chemical modifications (Moreno-Fuquen et al., 2019).
Scientific Research Applications
Antipathogenic Activity
Compounds with acylthioureas and similar structural motifs have been synthesized and characterized for their potential antibacterial and antifungal activities. These compounds have shown significant activity against strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). The presence of fluorine and other halogens on the N-phenyl substituent of the thiourea moiety was correlated with enhanced anti-pathogenic activity, suggesting a potential route for the development of novel antimicrobial agents.
Anticancer Evaluation
Benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). These studies have shown that some derivatives exhibit moderate to excellent anticancer activities, with certain compounds outperforming reference drugs like etoposide (Ravinaik et al., 2021). This indicates the potential of benzamide-based compounds in cancer therapy, underscoring the importance of structural modifications to enhance efficacy.
Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives has explored their application as supramolecular gelators. These compounds have demonstrated the ability to form stable gels with ethanol/water and methanol/water mixtures. The gelation behavior is influenced by the presence of methyl functionality and S⋯O interactions, which are crucial for the formation of helical assemblies and hydrogen-bonded networks (Yadav & Ballabh, 2020). This research highlights the potential of these derivatives in the development of novel materials with specific physical properties.
Antiviral Activities
Benzamide-based compounds have also been investigated for their antiviral activities, particularly against the influenza A virus subtype H5N1 (bird flu). A study on novel benzamide-based 5-aminopyrazoles and their fused heterocycles showed significant antiviral activities, with several compounds reducing viral presence by 65–85% (Hebishy et al., 2020). This suggests that structural elements common to these compounds could be key in developing new antiviral agents.
Future Directions
properties
IUPAC Name |
N-[[4-[3-(trifluoromethyl)phenyl]-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F6N4OS/c26-24(27,28)18-9-4-6-16(12-18)15-37-23-34-33-21(14-32-22(36)17-7-2-1-3-8-17)35(23)20-11-5-10-19(13-20)25(29,30)31/h1-13H,14-15H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQXURMEDXUIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((3-(trifluoromethyl)benzyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)


![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)
![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)

![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)